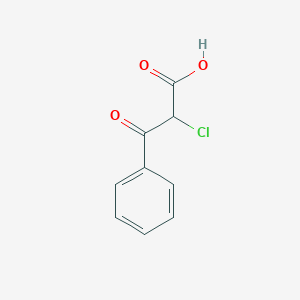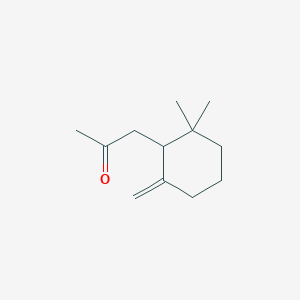![molecular formula C15H18O5 B14237369 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde CAS No. 213273-98-4](/img/structure/B14237369.png)
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C14H18O5. This compound is characterized by the presence of two ethenyloxyethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde typically involves the reaction of 2,5-dihydroxybenzaldehyde with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with vinyl ether to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethenyloxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the ethenyloxyethoxy groups under mild conditions.
Major Products Formed
Oxidation: 2,5-Bis[2-(ethenyloxy)ethoxy]benzoic acid.
Reduction: 2,5-Bis[2-(ethenyloxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The ethenyloxyethoxy groups can also participate in interactions with other molecules, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups instead of ethenyloxyethoxy groups.
2,5-Dihydroxybenzaldehyde: Lacks the ethenyloxyethoxy groups.
2,5-Dimethoxybenzaldehyde: Contains methoxy groups instead of ethenyloxyethoxy groups
Uniqueness
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde is unique due to the presence of ethenyloxyethoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
213273-98-4 |
|---|---|
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2,5-bis(2-ethenoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O5/c1-3-17-7-9-19-14-5-6-15(13(11-14)12-16)20-10-8-18-4-2/h3-6,11-12H,1-2,7-10H2 |
Clé InChI |
KEECVYOFVZMHLJ-UHFFFAOYSA-N |
SMILES canonique |
C=COCCOC1=CC(=C(C=C1)OCCOC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)

![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)




![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)

![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
